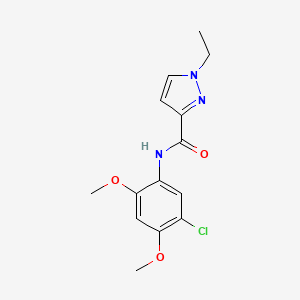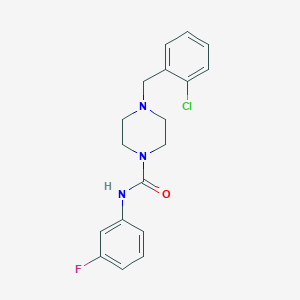
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The purpose of
科学的研究の応用
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various diseases. One of the most studied applications of this compound is its use as an antipsychotic agent. Studies have shown that this compound exhibits potent dopamine D2 receptor antagonism, which is the primary mechanism of action of most antipsychotic drugs. This compound has also been investigated for its potential use in the treatment of anxiety and depression. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
作用機序
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is primarily through the antagonism of dopamine D2 receptors. This compound binds to the D2 receptors in the brain and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking the action of dopamine, this compound reduces the activity of the mesolimbic dopamine pathway, which is believed to be hyperactive in psychotic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its antagonism of dopamine D2 receptors. This compound reduces the release of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic dopamine pathway. This pathway is believed to be hyperactive in psychotic disorders, and the reduction of its activity is associated with the therapeutic effects of antipsychotic drugs. This compound also exhibits anxiolytic and antidepressant effects, which may be related to its modulation of other neurotransmitter systems in the brain.
実験室実験の利点と制限
One of the advantages of using 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potent and selective antagonism of dopamine D2 receptors. This compound is a well-established antipsychotic agent, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its potential for off-target effects. This compound may also interact with other neurotransmitter systems in the brain, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide. One direction is to investigate the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the development of more potent and selective dopamine D2 receptor antagonists may lead to the discovery of new antipsychotic agents with improved efficacy and fewer side effects.
合成法
The synthesis of 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 3-fluoroaniline with 2-chlorobenzyl chloride in the presence of a base to form 3-fluoro-N-(2-chlorobenzyl)aniline. The subsequent reaction of this intermediate with piperazine-1-carboxylic acid in the presence of a coupling agent yields this compound. This synthesis method has been reported in the literature and can be modified to improve the yield and purity of the final product.
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-7-2-1-4-14(17)13-22-8-10-23(11-9-22)18(24)21-16-6-3-5-15(20)12-16/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBUTZMOWRFASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)
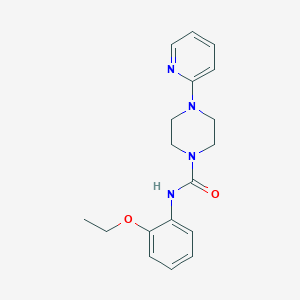
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
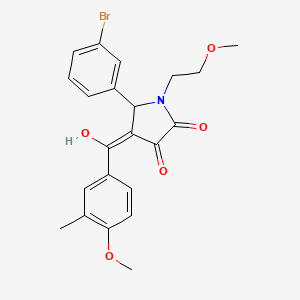
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
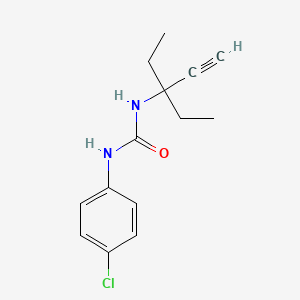
![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
